Physicochemical Profiling and Synthetic Utility of 3-Chloro-2-ethoxy-5-fluorophenylboronic Acid
Physicochemical Profiling and Synthetic Utility of 3-Chloro-2-ethoxy-5-fluorophenylboronic Acid
Executive Summary
In advanced pharmaceutical R&D and agrochemical synthesis, highly substituted arylboronic acids serve as indispensable building blocks for late-stage functionalization. 3-Chloro-2-ethoxy-5-fluorophenylboronic acid is a highly specialized organoboron compound engineered for precision Suzuki-Miyaura cross-coupling. This technical guide provides an authoritative breakdown of its exact mass, molecular weight, structural causality, and field-proven methodologies, designed specifically for drug development professionals requiring rigorous analytical and synthetic standards.
Physicochemical Profiling and Mass Spectrometry Data
Accurate mass determination is critical for the validation of starting materials in high-throughput synthesis. The molecular formula for 3-Chloro-2-ethoxy-5-fluorophenylboronic acid is C₈H₉BClFO₃ [1][2].
The quantitative data below summarizes its core physicochemical properties, calculated using monoisotopic masses for exact mass (¹²C, ¹H, ¹¹B, ³⁵Cl, ¹⁹F, ¹⁶O) and standard atomic weights for molecular weight[2][3].
| Property | Value | Analytical Significance |
| Chemical Name | 3-Chloro-2-ethoxy-5-fluorophenylboronic acid | IUPAC nomenclature standard. |
| Molecular Formula | C₈H₉BClFO₃ | Defines the atomic composition[1]. |
| Exact Mass (Monoisotopic) | 218.0317 Da | Target value for High-Resolution Mass Spectrometry (HRMS)[2]. |
| Molecular Weight | 218.42 g/mol | Utilized for stoichiometric calculations in bulk synthesis[3]. |
| Hydrogen Bond Donors | 2 | Influences solubility in polar protic solvents. |
| Hydrogen Bond Acceptors | 3 | Dictates interaction with basic ligands during transmetalation. |
Isotopic Signature in Mass Spectrometry
When analyzing this compound via Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode, researchers must account for a complex isotopic envelope. The presence of Boron (¹⁰B ~20%, ¹¹B ~80%) and Chlorine (³⁵Cl ~75%, ³⁷Cl ~25%) generates a distinct multi-peak signature. The base peak typically corresponds to the [M-H]⁻ ion containing ¹¹B and ³⁵Cl at m/z 217.02, flanked by the ¹⁰B/³⁵Cl peak at m/z 216.03 and the ¹¹B/³⁷Cl peak at m/z 219.02. Recognizing this specific isotopic distribution is a self-validating check for raw material integrity prior to synthesis.
Structural Causality and Reactivity
In synthetic chemistry, every functional group dictates a specific mechanistic outcome. The substitution pattern of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid directly influences its behavior in palladium-catalyzed cross-coupling:
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3-Chloro Substituent: Acts as an inductive electron-withdrawing group (EWG). This modulates the pKa of the boronic acid, rendering it slightly more acidic. A lower pKa facilitates the rapid formation of the reactive tetravalent boronate complex[ArB(OH)₃]⁻ upon the addition of an aqueous base, which is the actual species that undergoes transmetalation.
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2-Ethoxy Substituent: Positioned ortho to the boronic acid, the ethoxy group provides significant steric bulk. While its resonance electron donation enriches the aromatic ring, the steric hindrance necessitates the use of palladium catalysts with large bite-angle ligands (e.g., dppf) or highly active Buchwald-type ligands (e.g., SPhos) to prevent sluggish transmetalation.
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5-Fluoro Substituent: Fluorine incorporation is a classic bioisosteric strategy in drug design to block metabolic oxidation (e.g., by Cytochrome P450 enzymes). Synthetically, it provides a highly sensitive ¹⁹F-NMR handle, allowing researchers to monitor reaction kinetics and conversion rates without relying solely on LC-MS.
Mechanistic Visualization: The Catalytic Cycle
The following diagram illustrates the causality of the Suzuki-Miyaura cross-coupling cycle, highlighting where the specific boronic acid enters the system.
Figure 1: Suzuki-Miyaura catalytic cycle utilizing the specialized boronic acid.
Experimental Methodology: Suzuki-Miyaura Protocol
This step-by-step protocol is designed as a self-validating system . The experimental choices are grounded in the physicochemical realities of the 3-Chloro-2-ethoxy-5-fluorophenylboronic acid.
Objective
Coupling of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid with a generic aryl bromide to form a biaryl scaffold.
Reagents and Stoichiometry
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Aryl bromide (1.0 equiv)
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3-Chloro-2-ethoxy-5-fluorophenylboronic acid (1.2 equiv)
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Pd(dppf)Cl₂ (0.05 equiv)
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K₂CO₃ (2.0 equiv, 2M aqueous solution)
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1,4-Dioxane (degassed)
Step-by-Step Workflow
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Reagent Charging: In a flame-dried Schlenk tube under an argon atmosphere, charge the aryl bromide (1.0 mmol), 3-Chloro-2-ethoxy-5-fluorophenylboronic acid (1.2 mmol, ~262 mg), and Pd(dppf)Cl₂ (0.05 mmol).
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Causality: The 1.2 molar equivalent of the boronic acid is not arbitrary. It actively compensates for potential competitive protodeboronation—a side reaction accelerated by the electron-withdrawing 3-chloro and 5-fluoro substituents under basic conditions.
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Solvent Addition: Add 4 mL of anhydrous, degassed 1,4-dioxane, followed by 1 mL of 2M aqueous K₂CO₃.
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Causality: The biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base. The base is strictly required to convert the trivalent boronic acid into the reactive tetravalent boronate.
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Reaction Execution: Seal the tube and heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.
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Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area, ensuring efficient mass transfer between the aqueous boronate and the organic Pd(II) complex.
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Workup and Isolation: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Causality: Brine washing effectively strips out the residual inorganic salts and dioxane, isolating the crude organic product for downstream flash column chromatography.
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Analytical Validation & Self-Correcting Workflows
To ensure trustworthiness in the synthetic process, the protocol must be continuously validated:
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In-Process Monitoring (LC-MS): Sample the reaction at the 2-hour mark. Look for the [M-H]⁻ peak at m/z 217.02. If the boronic acid is entirely consumed but the aryl halide remains, rapid protodeboronation is occurring.
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Self-Correction: If protodeboronation is detected, the system must be corrected by lowering the reaction temperature to 70 °C or swapping the K₂CO₃ base for a milder alternative, such as K₃PO₄, which slows the degradation pathway while still supporting transmetalation.
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Final Product Verification (NMR): Utilize ¹⁹F-NMR to confirm the presence of the 5-fluoro group in the purified biaryl product. The fluorine atom should appear as a distinct multiplet (typically between -110 and -120 ppm, depending on the coupled aryl ring), providing unambiguous proof of successful incorporation.
References
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MolPort Database. "(2-chloro-3-ethoxy-6-fluorophenyl)boronic acid (Isomeric Equivalent) - Molecular Weight and Formula C8H9BClFO3." MolPort. Available at: [Link]
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PubChem. "PubChemLite: C8H9BClFO3 Exact Mass and Predicted Adducts." National Center for Biotechnology Information (NCBI). Available at:[Link]
